molecular formula C23H18N2O4S B11127327 methyl 4-[(E)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]benzoate

methyl 4-[(E)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]benzoate

Cat. No.: B11127327
M. Wt: 418.5 g/mol
InChI Key: RBUZCWPQUSGDSI-CPNJWEJPSA-N
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Description

METHYL 4-{[(2E)-6-BENZYL-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}BENZOATE is a complex organic compound belonging to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(2E)-6-BENZYL-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}BENZOATE typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(2E)-6-BENZYL-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and bases (NaOH, TEA). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted thiazolopyrimidine derivatives.

Scientific Research Applications

METHYL 4-{[(2E)-6-BENZYL-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 4-{[(2E)-6-BENZYL-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}BENZOATE involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine moiety can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes . This compound may also interfere with DNA and RNA synthesis, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{[(2E)-6-BENZYL-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 4-[(E)-(6-benzyl-5-methyl-3,7-dioxo-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]benzoate

InChI

InChI=1S/C23H18N2O4S/c1-14-18(12-15-6-4-3-5-7-15)20(26)24-23-25(14)21(27)19(30-23)13-16-8-10-17(11-9-16)22(28)29-2/h3-11,13H,12H2,1-2H3/b19-13+

InChI Key

RBUZCWPQUSGDSI-CPNJWEJPSA-N

Isomeric SMILES

CC1=C(C(=O)N=C2N1C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/S2)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)S2)CC4=CC=CC=C4

Origin of Product

United States

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